2-[6-(Benzylsulfanyl)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene
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Overview
Description
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene is a complex organic compound with the chemical formula C₃₂H₂₆S This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a benzylsulfanyl group and a fluorene moiety
Preparation Methods
The synthesis of 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative with a benzylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a naphthalene compound is reacted with benzylthiol in the presence of a base.
Coupling with Fluorene: The naphthalene derivative is then coupled with a fluorene compound. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the naphthalene derivative is reacted with a fluorene boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial production methods for this compound would likely involve optimization of these reactions to increase yield and purity, as well as scaling up the processes to meet industrial demands .
Chemical Reactions Analysis
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while electrophilic substitution could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Optoelectronics: Due to its unique electronic properties, this compound is studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic and optical characteristics.
Biological Labeling: The compound’s ability to interact with biological molecules makes it useful in the development of fluorescent probes for biological imaging and labeling.
Mechanism of Action
The mechanism by which 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The compound can engage in intramolecular charge transfer, which is facilitated by the conjugated π-system spanning the naphthalene and fluorene moieties. This charge transfer can influence the compound’s optical and electronic properties, making it useful in various applications .
Comparison with Similar Compounds
Similar compounds to 2-[6-(Benzylsulfanyl)naphthalen-2-yl]-9,9-dimethyl-9H-fluorene include other naphthalene and fluorene derivatives. Some examples are:
2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile: This compound also features a naphthalene ring with electron-donating and electron-accepting groups, making it useful in optoelectronic applications.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound is used in biological labeling and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting electronic properties, which make it particularly suitable for certain optoelectronic applications .
Properties
CAS No. |
653599-35-0 |
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Molecular Formula |
C32H26S |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-(6-benzylsulfanylnaphthalen-2-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C32H26S/c1-32(2)30-11-7-6-10-28(30)29-17-15-26(20-31(29)32)23-12-13-25-19-27(16-14-24(25)18-23)33-21-22-8-4-3-5-9-22/h3-20H,21H2,1-2H3 |
InChI Key |
UMYAWNIQMQHBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)SCC6=CC=CC=C6)C |
Origin of Product |
United States |
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